molecular formula C17H31N3O2 B2546240 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide CAS No. 953248-59-4

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide

Cat. No. B2546240
CAS RN: 953248-59-4
M. Wt: 309.454
InChI Key: LWPRYYZQOLWPCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Chemical Biology

Isoxazolidine Synthesis via Copper-Catalyzed Aminooxygenation : Isoxazolidines, structurally distinct but related in complexity to the queried compound, have been synthesized through copper-catalyzed aminooxygenation processes. This method offers a new route to methyleneoxy-substituted isoxazolidines with excellent yields and diastereoselectivities, showcasing a potential application in drug discovery and chemical biology (Karyakarte, Smith, & Chemler, 2012).

Pharmacological Research

Discovery of Histone Deacetylase Inhibitors : Research on histone deacetylase inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), points to the importance of these compounds in regulating gene expression, with potential applications in cancer therapy. Although structurally different, the focus on specific molecular interactions and inhibition mechanisms offers insights into how the queried compound might be studied for similar applications (Zhou et al., 2008).

Biochemical Studies

Protein Tyrosine Phosphatase 1B Inhibitory Components : Studies on natural products leading to the discovery of new N-alkylamide derivatives with PTP1B inhibitory activities demonstrate the potential for compounds like N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-isobutyloxalamide in biochemical research. The identification and structural elucidation of these compounds highlight the role of natural products in uncovering new pathways for disease treatment and biochemical understanding (Abdjul et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the search results. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-13(2)11-18-16(21)17(22)19-12-14-7-9-20(10-8-14)15-5-3-4-6-15/h13-15H,3-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPRYYZQOLWPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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